molecular formula C14H19NO4 B2692172 ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate CAS No. 380348-93-6

ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate

Cat. No.: B2692172
CAS No.: 380348-93-6
M. Wt: 265.309
InChI Key: LOOLZKIIGRXISL-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate is an organic compound that features a morpholine ring, a cyclopentene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate typically involves multi-step organic reactions. One possible synthetic route could start with the formation of the cyclopentene ring followed by the introduction of the morpholine ring. The formyl group can be introduced via formylation reactions, and the ester group can be formed through esterification.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Possible applications in drug design and development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-(3-formyl-2-pyrrolidin-4-ylcyclopent-2-en-1-ylidene)acetate
  • Ethyl (2E)-2-(3-formyl-2-piperidin-4-ylcyclopent-2-en-1-ylidene)acetate

Uniqueness

Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings.

Properties

IUPAC Name

ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-19-13(17)9-11-3-4-12(10-16)14(11)15-5-7-18-8-6-15/h9-10H,2-8H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOLZKIIGRXISL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(=C1N2CCOCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CCC(=C1N2CCOCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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